Sodium picramate

Description

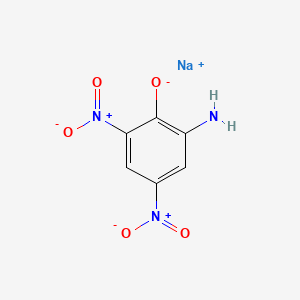

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-amino-4,6-dinitrophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O5.Na/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14;/h1-2,10H,7H2;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENNEPPWFZYINW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N3O5.Na, C6H4N3NaO5 | |

| Record name | SODIUM PICRAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91-96-3 (Parent) | |

| Record name | 2-Amino-4,6-dinitrophenol, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2061193 | |

| Record name | Sodium picramate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium picramate appears as a yellow solid. Toxic by inhalation and skin absorption. Primary hazard is fire with either a minor blast or projection hazard or both, but no mass explosion hazard. May explode under prolonged exposure to heat. | |

| Record name | SODIUM PICRAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

831-52-7 | |

| Record name | SODIUM PICRAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4,6-dinitrophenol, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-amino-4,6-dinitro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium picramate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-amino-4,6-dinitrophenoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium 2-amino-4,6-dinitrophenoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PICRAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4988SZV57R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Solubility of Sodium Picramate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium picramate (Sodium 2-amino-4,6-dinitrophenolate), a compound used as an intermediate in the synthesis of dyes and other organic chemicals. Due to its energetic nature, understanding its solubility is critical for safe handling, reaction optimization, and purification processes. This document collates available quantitative and qualitative solubility data, outlines a generalized experimental protocol for its determination based on established international standards, and provides visual workflows for both its synthesis and solubility assessment.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The existing data, primarily found in chemical databases and regulatory summaries, is compiled below. It is important to note the discrepancies in reported values, which may arise from variations in experimental conditions, sample purity, and analytical methods.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility | Unit | Source(s) | Notes |

| Water | 25 | 10.602 | g/L | [1][2] | - |

| Water | 20 | ~2.0 | g/L | [3] | - |

| Water | Not Specified | 12.7 | g/L | [4] | Reported as 1.27 g/100 ml |

| Water | Not Specified | < 10 | g/L | [5] | Report notes some insoluble material was present. |

| Dimethyl Sulfoxide (DMSO) | Not Specified | > 100 | g/L | [5] | Source document states no primary experimental data was provided. |

| Ethanol | Not Specified | < 10 | g/L | [5] | Source document states no primary experimental data was provided. |

| Organic Solvents (General) | 20 | 3.478 | g/L | [1][2] | The specific solvent(s) are not identified. |

Qualitative Solubility

In addition to the quantitative data, several sources provide qualitative descriptions of this compound's solubility. These indicate that the compound is generally soluble in a variety of polar and non-polar organic solvents.

This broad solubility suggests its utility in diverse reaction and purification schemes, but requires careful solvent selection to control processes like crystallization.

Experimental Protocols for Solubility Determination

While specific, published protocols for determining this compound solubility are scarce, a robust methodology can be derived from established international standards. The following is a generalized protocol based on the OECD Guideline 105 "Water Solubility (Flask Method)," which is suitable for determining the solubility of solids in water and can be adapted for organic solvents.[2][5][8]

Generalized Flask Method Protocol

This method determines the saturation mass concentration of a substance in a solvent at a specific temperature.

1. Preparation of the Test System:

- Add an excess amount of solid this compound to a flask containing the desired organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

- Seal the flask to prevent solvent evaporation.

- Place the flask in a constant temperature apparatus (e.g., a thermostatically controlled shaker bath or magnetic stirrer plate in a temperature-controlled chamber).

2. Equilibration:

- Agitate the mixture at a constant temperature (e.g., 20 °C or 25 °C) for a sufficient duration to allow the system to reach equilibrium.

- A preliminary test is recommended to determine the time required to reach equilibrium.[5] Typically, this involves agitating for periods of 24, 48, and 72 hours and analyzing samples at each interval. Equilibrium is considered reached when consecutive measurements are in agreement.

3. Phase Separation:

- Once equilibrium is established, cease agitation and allow the excess solid to settle. It is critical to maintain the constant temperature during this step.

- Separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation at the test temperature, followed by careful withdrawal of the supernatant for analysis.[8] Filtration through a membrane filter compatible with the solvent can also be used.

4. Analysis:

- Accurately measure the concentration of this compound in the saturated solution (the supernatant).

- A suitable analytical method must be used. Given this compound's chromophoric nature, High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) or UV-Vis spectrophotometry are appropriate techniques.

- Prepare a calibration curve using standards of known this compound concentrations in the same solvent to quantify the amount in the saturated sample.

5. Data Reporting:

- The solubility should be reported in units of mass per volume (e.g., g/L) or mass per mass of solvent (e.g., g/100 g).

- The report must specify the temperature at which the determination was made, the analytical method used, and the purity of the this compound sample.

Visualized Workflows

To further clarify the processes involved with this compound, the following diagrams illustrate key experimental and logical workflows.

Caption: Workflow for determining solubility via the Flask Method.

Caption: Synthesis of this compound by reduction of picric acid.

References

- 1. Sciencemadness Discussion Board - Picramic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. filab.fr [filab.fr]

- 3. Sciencemadness Discussion Board - picramic acid from picric - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. oecd.org [oecd.org]

- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Reaction Mechanisms Involving Sodium Picramate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving sodium picramate. It covers its synthesis, key reactions, and applications, with a focus on providing detailed experimental protocols and visual representations of the chemical processes.

Introduction

This compound, the sodium salt of picramic acid (2-amino-4,6-dinitrophenol), is a versatile chemical compound with significant applications in the synthesis of dyes and as an intermediate in various chemical processes.[1][2] Its reactivity is primarily dictated by the presence of the amino and nitro groups on the aromatic ring, as well as the phenoxide moiety. This guide delves into the fundamental reaction mechanisms associated with this compound, providing a technical resource for professionals in research and development.

Synthesis of this compound

The primary route for the synthesis of this compound involves the partial reduction of picric acid (2,4,6-trinitrophenol). This transformation is a classic example of the Zinin reduction, where a nitroaromatic compound is selectively reduced to an amine using a sulfide-based reducing agent.[3][4] The subsequent treatment of the resulting picramic acid with a sodium base yields this compound.

Reaction Mechanism: Zinin Reduction of Picric Acid

The Zinin reduction of picric acid to picramic acid is a nucleophilic aromatic substitution reaction. The electron-deficient aromatic ring of picric acid is susceptible to attack by the nucleophilic sulfide or hydrosulfide ions. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, although these are often not isolated.

While a definitive, universally agreed-upon step-by-step electronic mechanism for the Zinin reduction of picric acid is not extensively detailed in readily available literature, the generally accepted pathway involves the following key stages:

-

Nucleophilic Attack: The sulfide or hydrosulfide ion acts as a nucleophile and attacks one of the carbon atoms bearing a nitro group. The strong electron-withdrawing nature of the three nitro groups makes the aromatic ring highly electrophilic.

-

Formation of a Meisenheimer-like Complex: The initial nucleophilic attack may lead to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted.

-

Reduction of the Nitro Group: A series of electron and proton transfers occur, leading to the reduction of one nitro group to an amino group. The exact sequence of these steps and the nature of the intermediates can vary depending on the specific reaction conditions.

-

Restoration of Aromaticity: The aromatic ring is regenerated upon the formation of the amino group.

The overall reaction for the formation of picramic acid from picric acid using sodium sulfide can be represented as:

C₆H₂(NO₂)₃OH + Na₂S + H₂O → C₆H₃(NO₂)₂(NH₂)OH + Na₂SO₃

Following the reduction, picramic acid is converted to its sodium salt, this compound, by treatment with a sodium base such as sodium hydroxide.

Experimental Protocols

Protocol 1: Synthesis of this compound from Picric Acid [5]

-

Materials:

-

Picric acid

-

Sodium sulfide (Na₂S)

-

Water

-

Sodium hydroxide (NaOH)

-

-

Procedure:

-

Prepare a solution of picric acid in water. The ratio suggested is 1 part picric acid to 2 parts sodium sulfide, followed by the addition of water.

-

Carefully add sodium sulfide to the picric acid solution. This reaction is exothermic and should be controlled.

-

The reaction mixture will change color, indicating the formation of picramic acid.

-

To form this compound, add a 1:1 molar ratio of picramic acid and sodium hydroxide to warm water (50 mL).

-

Stir the solution until all the sodium hydroxide has dissolved and the picramic acid crystals have reacted.

-

Allow the solution to cool.

-

Filter the mixture to collect the red particles of this compound.

-

The collected this compound can be further purified by recrystallization from boiling water.

-

Note: This protocol is a summary. Researchers should consult the original literature for precise quantities and safety precautions.

Key Reactions of this compound

Diazotization and Azo Coupling

A primary application of this compound is as an intermediate in the synthesis of azo dyes.[6][7] The amino group on the picramate ring can undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[8] The resulting diazonium salt is a highly reactive electrophile.

This diazonium salt can then be reacted with a suitable coupling component, typically an electron-rich aromatic compound such as a phenol or an aniline, in an electrophilic aromatic substitution reaction known as azo coupling. This reaction results in the formation of a highly colored azo compound, which constitutes the dye.

Complexation Reactions

The phenoxide oxygen and the amino group of the picramate anion can act as ligands, enabling the formation of coordination complexes with various metal ions. While the complexation chemistry of this compound itself is not extensively documented in the readily available literature, studies on picramic acid have shown its ability to form complexes with metal ions. The stability and structure of these complexes are dependent on the metal ion, the solvent system, and the pH. The formation of these metal complexes can be useful in analytical chemistry for the detection and quantification of metal ions.

Quantitative Data

A comprehensive search of the available scientific literature did not yield specific quantitative data for the reaction mechanisms involving this compound. This includes:

-

Reaction Kinetics: Rate laws, rate constants, reaction orders, and activation energies for the Zinin reduction of picric acid to picramic acid, the formation of this compound, or its subsequent diazotization and azo coupling reactions are not well-documented.

-

Thermodynamic Data: Enthalpies, entropies, and Gibbs free energies of reaction for the aforementioned processes could not be located.

The absence of this data in the public domain presents an opportunity for further research to quantify the kinetics and thermodynamics of these important industrial reactions.

Summary of Physicochemical Data

The following table summarizes some of the known physicochemical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₆H₄N₃NaO₅ | [9] |

| Molecular Weight | 221.10 g/mol | [9] |

| Appearance | Dark red crystalline powder | [1] |

| Melting Point | 98.8 °C (Decomposition) | [1] |

| Boiling Point | 386.3 °C at 760 mmHg | [1] |

| Flash Point | 187.5 °C | [1] |

Conclusion

This compound is a key chemical intermediate whose reactivity is central to its role in the synthesis of azo dyes and other chemical processes. Its synthesis via the Zinin reduction of picric acid is a well-established, albeit mechanistically complex, transformation. While detailed experimental protocols are available, a significant gap exists in the literature regarding the quantitative kinetic and thermodynamic data for the reactions involving this compound. Further research in these areas would provide a more complete understanding of these industrially relevant processes and could lead to optimizations in terms of yield, efficiency, and safety. This guide serves as a foundational resource, consolidating the current knowledge and highlighting areas for future investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. eastharbourgroup.com [eastharbourgroup.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. journal.50sea.com [journal.50sea.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. byjus.com [byjus.com]

- 9. This compound | C6H4N3NaO5 | CID 5362461 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Sodium Picramate Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: Sodium picramate, the sodium salt of 2-amino-4,6-dinitrophenol (picramic acid), and its derivatives represent a class of nitroaromatic compounds with significant applications ranging from the dye industry to potential therapeutic agents.[1][2] Their synthesis is of considerable interest to researchers in organic chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives, including detailed experimental protocols, quantitative data, and insights into their potential mechanisms of action relevant to drug development.

Core Synthesis of this compound

The primary route to this compound involves the partial reduction of picric acid (2,4,6-trinitrophenol). This process selectively reduces one of the nitro groups to an amino group, yielding picramic acid, which is then neutralized to form the sodium salt.

Experimental Protocol: Synthesis of Picramic Acid and this compound from Picric Acid

This protocol is adapted from established laboratory procedures.[3]

Materials:

-

Picric acid

-

Sodium sulfide (Na₂S)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ice

Procedure:

-

Preparation of this compound:

-

In a suitable reaction vessel, dissolve 45 kg of picric acid (containing 20% water) in 400 L of water with stirring.

-

Heat the suspension to 60°C.

-

Slowly add approximately 50-55 kg of a 12.7% sodium sulfide solution to the heated suspension using a constant flow pump, maintaining the temperature at 60°C.

-

After the addition is complete, allow the mixture to cool. The this compound will precipitate as wedge-shaped crystals.

-

Filter the precipitate and wash it with a brine solution. The resulting basic mother liquor can be retained for use in subsequent batches.[3]

-

-

Isolation of Picramic Acid (Optional):

-

To obtain free picramic acid, the crude this compound is dissolved in water and acidified with a mineral acid, such as hydrochloric acid, to a pH where the picramic acid precipitates.

-

The precipitated picramic acid can then be filtered, washed with cold water, and dried.

-

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₄N₃NaO₅ | [1] |

| Molecular Weight | 221.10 g/mol | [1] |

| Appearance | Dark red crystalline solid | [1] |

| Melting Point | Decomposes at 98.8 °C | [1] |

| Boiling Point | 386.3 °C at 760 mmHg | [1] |

| Flash Point | 187.5 °C | [1] |

Note: Comprehensive yield and purity data for a wide range of derivatives are not extensively reported in the available literature and would be a valuable area for further research.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound and picramic acid.

Synthesis of this compound Derivatives

The chemical structure of this compound, with its amino and hydroxyl groups, provides reactive sites for the synthesis of a variety of derivatives.

Schiff Base Derivatives

The amino group of picramic acid can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, which are known for their diverse biological activities.

Experimental Protocol: General Synthesis of a Picramic Acid Schiff Base

Materials:

-

Picramic acid

-

Aromatic or aliphatic aldehyde/ketone

-

Ethanol (or another suitable solvent)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve picramic acid in ethanol.

-

Add an equimolar amount of the desired aldehyde or ketone to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to allow the Schiff base derivative to crystallize.

-

Filter the product, wash with cold ethanol, and dry.

Spectroscopic Data:

The formation of Schiff bases can be confirmed by various spectroscopic techniques:

-

FT-IR: Appearance of a characteristic imine (-C=N-) stretching band.

-

¹H NMR: Presence of a singlet signal for the azomethine proton (-CH=N-).

-

UV-Vis: Shows characteristic absorption bands for the conjugated system.[4][5][6][7]

Azo Dye Derivatives

The amino group of picramic acid can be diazotized and then coupled with various aromatic compounds to form azo dyes. These derivatives have potential applications beyond coloration, including in analytical chemistry and materials science.[8][9][10][11]

Experimental Protocol: General Synthesis of an Azo Dye from Picramic Acid

Materials:

-

Picramic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

A coupling agent (e.g., phenol, naphthol, aromatic amine)

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

-

Diazotization:

-

Dissolve picramic acid in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite with constant stirring to form the diazonium salt.

-

-

Azo Coupling:

-

In a separate vessel, dissolve the coupling agent in an aqueous sodium hydroxide solution and cool it to 0-5°C.

-

Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring.

-

The azo dye will precipitate out of the solution.

-

Filter the product, wash with water, and dry.

-

Caption: Synthetic routes to Schiff base and azo dye derivatives of picramic acid.

Relevance to Drug Development: Potential Signaling Pathways

For drug development professionals, understanding the potential mechanisms of action of new chemical entities is paramount. While this compound itself is primarily used as a dye, its structural class, the dinitrophenols, and related phenolic compounds have known biological activities that implicate them in specific cellular signaling pathways.

Uncoupling of Oxidative Phosphorylation

Dinitrophenols are classic uncouplers of oxidative phosphorylation.[12][13][14][15][16][17] This mechanism is of significant interest in the development of antimicrobial agents and therapies for metabolic disorders.

Mechanism:

-

Proton Transport: In their protonated form, dinitrophenols are lipophilic and can readily diffuse across the inner mitochondrial membrane.

-

Proton Release: Once in the mitochondrial matrix, the higher pH causes the dinitrophenol to release its proton.

-

Dissipation of Proton Gradient: This shuttling of protons dissipates the proton motive force that is essential for ATP synthesis by ATP synthase.

-

Increased Respiration: The electron transport chain continues to function, and in an attempt to re-establish the proton gradient, oxygen consumption increases, leading to energy dissipation as heat.

This disruption of cellular energy production is a potent mechanism for inhibiting the growth of or killing microorganisms.

Caption: Uncoupling of oxidative phosphorylation by dinitrophenols.

Inhibition of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor expression and biofilm formation.[18][19][20][21] Phenolic compounds have been identified as potential inhibitors of QS, making them attractive candidates for the development of anti-virulence drugs.[18][19][20][21]

Potential Mechanisms of QS Inhibition by Phenolic Compounds:

-

Receptor Antagonism: The phenolic compound may bind to the signal receptor protein, preventing the binding of the natural autoinducer molecule.

-

Inhibition of Signal Synthesis: The compound could interfere with the enzymatic machinery responsible for synthesizing the autoinducer molecules.

-

Signal Degradation: Some compounds may promote the degradation of the signaling molecules.

The development of this compound derivatives that can effectively inhibit QS could provide a novel approach to combating bacterial infections without exerting direct bactericidal pressure, which may reduce the development of antibiotic resistance.

Caption: Potential mechanisms of bacterial quorum sensing inhibition.

Conclusion

The synthesis of this compound and its derivatives offers a rich field of study for chemists and drug development professionals. The straightforward synthesis of the parent compound provides a versatile platform for the creation of a diverse library of derivatives, including Schiff bases and azo dyes. Furthermore, the established biological activities of related dinitrophenols and phenolic compounds, particularly the uncoupling of oxidative phosphorylation and inhibition of quorum sensing, highlight the potential of these derivatives as novel therapeutic agents. Further research into the quantitative aspects of their synthesis and a deeper exploration of their biological mechanisms of action are warranted to fully exploit their potential in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. eastharbourgroup.com [eastharbourgroup.com]

- 3. Sciencemadness Discussion Board - Picramic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. researchgate.net [researchgate.net]

- 8. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijorarjournal.com [ijorarjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adaptation of Escherichia coli to the uncoupler of oxidative phosphorylation 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 14. gage.mcb.uconn.edu [gage.mcb.uconn.edu]

- 15. youtube.com [youtube.com]

- 16. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. Frontiers | Exploring Phenolic Compounds as Quorum Sensing Inhibitors in Foodborne Bacteria [frontiersin.org]

- 19. Quorum sensing interference by phenolic compounds – A matter of bacterial misunderstanding - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. researchgate.net [researchgate.net]

Sodium Picramate: A Technical Guide for its Use as an Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sodium picramate, focusing on its properties, synthesis, and applications as an analytical standard. The information is intended to support researchers, scientists, and professionals in drug development in utilizing this compound with precision and safety.

Introduction

This compound (CAS No. 831-52-7), the sodium salt of picramic acid, is a dark red crystalline powder.[1] While it is widely known for its use in hair dyes and as an intermediate in the synthesis of other chemicals, its consistent reactivity and stability also make it a valuable, albeit niche, analytical standard.[2][3][4] Its primary applications in analytical chemistry include the preparation of picrate salts and its use in specific test reactions where precise and reproducible results are critical.[1][3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application as an analytical standard.

| Property | Value | Reference |

| Chemical Name | 2-Amino-4,6-dinitrophenol sodium salt | [5] |

| Molecular Formula | C₆H₄N₃NaO₅ | [5] |

| Molecular Weight | 221.10 g/mol | [6] |

| Appearance | Red to brown moist powder or crystalline solid | [6][7] |

| pH (1% solution) | 7 to 9 | [5] |

| Water Solubility | Soluble | [3] |

| Purity (on dry basis) | Minimum 80-86% (amino content by titration) | [5][8] |

| Picric Acid Content | Less than 0.5% | [5] |

Synthesis and Purification

The synthesis of this compound typically involves the partial reduction of picric acid. While various methods exist, a common laboratory-scale synthesis is outlined below. For use as an analytical standard, subsequent purification is crucial to ensure high purity and homogeneity.

Synthesis of Picramic Acid from Picric Acid

A common route to this compound is through its acid form, picramic acid.

Experimental Protocol: Synthesis of this compound

-

Dissolution of Picric Acid: Dissolve picric acid in an aqueous solution of sodium carbonate at an elevated temperature (e.g., 50°C).

-

Partial Reduction: Slowly add a solution of sodium sulfide to the picric acid solution while maintaining the temperature. The addition rate should be carefully controlled to favor the reduction of only one nitro group.

-

Precipitation of this compound: Upon completion of the reaction, the mixture is cooled, which leads to the precipitation of crude this compound.

-

Purification by Recrystallization: The crude this compound is then purified by recrystallization from hot water to remove unreacted starting materials and byproducts. The purified crystals are collected by filtration and dried under vacuum.

Analytical Applications and Methodologies

This compound can be employed as a reference standard in various analytical techniques, primarily for the quantification of related compounds or as a quality control standard.

High-Performance Liquid Chromatography (HPLC)

This compound is amenable to analysis by reverse-phase HPLC. A stability-indicating HPLC method is crucial for assessing the purity and stability of this compound as an analytical standard. The determination is often carried out by converting this compound to picramic acid.[9]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or mass spectrometry (MS) detector.

-

Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be controlled.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the absorption maximum of this compound or picramic acid, or MS detection for higher specificity.[9]

-

Standard Preparation: A stock solution of this compound analytical standard is prepared in a suitable solvent (e.g., mobile phase diluent) and serially diluted to create calibration standards.

-

Sample Preparation: The sample containing this compound is extracted and diluted with the same solvent as the standard.

-

Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Titration

For the determination of purity, a titration method using sodium nitrite is often employed by commercial suppliers.[5] This method relies on the diazotization of the primary aromatic amine group of the picramate ion.

-

Sample Preparation: An accurately weighed amount of the this compound sample is dissolved in an acidic medium (e.g., hydrochloric acid).

-

Titration: The solution is cooled in an ice bath and titrated with a standardized solution of sodium nitrite.

-

Endpoint Detection: The endpoint can be determined potentiometrically or using an external indicator such as starch-iodide paper.

-

Calculation: The purity of this compound is calculated based on the stoichiometry of the diazotization reaction.

Stability and Storage

As an analytical standard, the stability of this compound is of paramount importance.

| Condition | Stability Information | Reference |

| Storage Temperature | Recommended storage at 4°C. | [10] |

| Light Sensitivity | Protect from direct sunlight. | [10] |

| Chemical Stability | Stable under recommended storage conditions. | [10] |

| Hazard | Explosive when dry. Should be kept wetted with not less than 20% water. | [6] |

Solutions of this compound in water and DMSO have been reported to be stable for 48 hours under laboratory conditions.[11] For long-term use as a standard, periodic re-evaluation of its purity is recommended.

Safety Precautions

This compound is a hazardous substance and must be handled with appropriate safety precautions.[10]

-

Explosion Hazard: It is explosive when dry and should be handled in a wetted form.[6][9]

-

Toxicity: It can be harmful if inhaled, swallowed, or absorbed through the skin.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling this compound.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound, when properly characterized and handled, can serve as a useful analytical standard in specific applications. Its utility in chromatographic and titrimetric methods, particularly in the analysis of dyes and related compounds, is well-documented. Researchers and scientists should adhere to the methodologies and safety precautions outlined in this guide to ensure accurate and safe utilization of this compound in their analytical workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]

- 4. eastharbourgroup.com [eastharbourgroup.com]

- 5. File:this compound synthesis.png - Wikimedia Commons [commons.wikimedia.org]

- 6. arcanechemicals.com [arcanechemicals.com]

- 7. Dyes Intermediates, Styrene Monomer Inhibitor,Hair Color,Henna Color,Picric acid Manufacturer & Supplier Maharashtra India [odysseyorganics.com]

- 8. Odyssey Organics Pvt. Ltd | this compound MIBK Grade, C6H4N3O5Na | Dyes Intermediates, Styrene Monomer Inhibitor, Hair Color, Heena Color, Picric acid Manufacturer & Supplier Maharashtra India [odysseyorganics.com]

- 9. This compound (Determination as picramic acid) - Analysis - Analytice [analytice.com]

- 10. japsonline.com [japsonline.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Purification of Crude Sodium Picramate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the purification of crude sodium picramate. The document details established experimental protocols, summarizes key data, and presents visual workflows to facilitate understanding and implementation in a laboratory or process chemistry setting. The primary focus is on methods described in the public domain, including patents and technical literature.

Introduction

This compound (2-amino-4,6-dinitrophenolate), the sodium salt of picramic acid, is a key intermediate in the synthesis of various chemical products, including dyes and energetic materials.[1][2] The crude product, typically synthesized by the partial reduction of sodium picrate or picric acid, often contains residual starting materials, by-products, and other impurities that necessitate purification to meet the stringent quality requirements for its intended applications.[3] This guide explores the principal methods for the purification of crude this compound, with a focus on recrystallization and purification via conversion to picramic acid.

Impurity Profile of Crude this compound

The purification strategy for crude this compound is dictated by the nature and concentration of impurities present. These impurities are primarily process-related and can include:

-

Picric Acid: Unreacted starting material from the synthesis of picramic acid.[4]

-

2,4-Dinitrophenol: A potential impurity that can arise during the synthesis of picric acid.

-

Other Nitroaromatic Compounds: Isomeric by-products and other related substances.

-

Inorganic Salts: Residual salts from the synthesis and neutralization steps.

The purity of this compound can be assessed using various analytical techniques, with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and titration with sodium nitrite being commonly employed methods.[4][5]

Purification Methodologies

Two primary methods for the purification of crude this compound have been identified in the literature: purification via conversion to picramic acid and subsequent reformation of the sodium salt, and direct recrystallization.

Purification via Conversion to Picramic Acid

This method involves the conversion of the more soluble crude this compound to the less soluble picramic acid, which precipitates from the solution, leaving behind many of the impurities. The purified picramic acid can then be neutralized to yield high-purity this compound. A detailed protocol for this process is described in patent literature.[6]

-

Dissolution of Crude this compound:

-

Charge a suitable reactor (glass or stainless steel) with 50 L of deionized water.

-

Add 3000 g of crude this compound (assumed to be moistened with 20-30% water).

-

Heat the mixture to 95-100 °C with vigorous stirring until the this compound is completely dissolved, forming a dark-colored solution.

-

-

Precipitation of Picramic Acid:

-

To the hot, stirred solution, add 1500 ml of concentrated hydrochloric acid dropwise.

-

Continue vigorous stirring during the addition.

-

-

Purification of Picramic Acid:

-

Allow the precipitated picramic acid to sediment as the solution cools.

-

Purify the product by performing multiple decantations of the supernatant.

-

-

Conversion to Purified this compound (Theoretical Step):

-

The purified picramic acid would then be neutralized with a stoichiometric amount of a sodium base (e.g., sodium hydroxide or sodium carbonate) in an appropriate solvent to yield purified this compound. This final step is not detailed in the cited patent but represents standard chemical practice.

-

Recrystallization

Recrystallization is a standard technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. For this compound, its solubility in water increases significantly with temperature, suggesting that water is a suitable solvent for recrystallization.[6] However, it is noteworthy that one patent suggests this method may not be practical, while another implies its use.[6][7]

-

Solvent Selection: Water is the most likely solvent for single-solvent recrystallization. For mixed-solvent systems, a solvent in which this compound is soluble (e.g., water) and a miscible anti-solvent in which it is insoluble would be required.[8][9]

-

Dissolution:

-

Place the crude this compound in an appropriately sized flask.

-

Add a minimal amount of the chosen solvent (e.g., water).

-

Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

-

-

Hot Filtration (Optional):

-

If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly and undisturbed to room temperature.

-

Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

-

Data Summary and Comparison

A significant challenge in providing a definitive guide to the purification of this compound is the lack of publicly available quantitative data directly comparing the efficacy of different methods. Commercial suppliers offer various grades of this compound, suggesting that purification to high levels is achievable.[10] The following table summarizes the potential advantages and disadvantages of the described methods based on general chemical principles and the available information.

| Purification Method | Advantages | Disadvantages | Quantitative Data Availability |

| Via Picramic Acid | - Effective for removing water-soluble impurities. - A detailed protocol is available in patent literature.[6] | - Multi-step process (conversion and reconversion). - Requires handling of strong acids. - May have a lower overall yield due to multiple steps. | A product purity of up to 98% for a downstream product is mentioned in a patent, suggesting high purity of the intermediate picramic acid is achievable.[6] |

| Recrystallization | - Potentially a simpler, single-step process. - Avoids the use of strong acids for precipitation. | - Efficacy is highly dependent on the impurity profile. - May be less effective for impurities with similar solubility profiles. - One source suggests it may not be a practical method.[6] - Lack of a detailed, optimized public protocol. | No specific data on purity improvement or yield for this compound was found in the search results. |

Conclusion

The purification of crude this compound is a critical step in ensuring its suitability for various industrial applications. The available literature points to two primary purification strategies: conversion to picramic acid followed by reconversion, and direct recrystallization. The conversion method is well-documented in a patent, providing a clear experimental protocol. While recrystallization is a standard and potentially simpler technique, a lack of specific, optimized protocols and quantitative performance data for this compound in the public domain makes its direct implementation more challenging.

For researchers and process chemists, the choice of purification method will depend on the specific impurity profile of the crude material, the desired final purity, and the scalability of the process. The conversion to picramic acid appears to be a more robust and well-defined method based on the available information. Further investigation and optimization of the direct recrystallization of this compound, including the screening of different solvent systems, could provide a more efficient and streamlined purification process. The analytical monitoring of impurity levels by techniques such as HPLC is essential for the validation of any chosen purification method.

References

- 1. eastharbourgroup.com [eastharbourgroup.com]

- 2. eastharbourgroup.com [eastharbourgroup.com]

- 3. nbinno.com [nbinno.com]

- 4. jayvirorganics.com [jayvirorganics.com]

- 5. This compound (Determination as picramic acid) - Analysis - Analytice [analytice.com]

- 6. CZ305051B6 - Process for preparing dinitrodiazophenol - Google Patents [patents.google.com]

- 7. US2103926A - alexander - Google Patents [patents.google.com]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. Odyssey Organics Pvt. Ltd | this compound Crystalline Grade, C6H4N3O5Na | Dyes Intermediates, Styrene Monomer Inhibitor, Hair Color, Heena Color, Picric acid Manufacturer & Supplier Maharashtra India [odysseyorganics.com]

An In-depth Technical Guide to the Thermal Degradation of Sodium Picramate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation of sodium picramate, an energetic material with applications in various industrial processes. This document synthesizes available data on its thermal stability and decomposition characteristics, outlines detailed experimental protocols for its analysis, and presents visual workflows and potential degradation pathways.

Introduction to this compound

This compound (C₆H₄N₃NaO₅) is the sodium salt of picramic acid. It is a yellow to dark red crystalline solid that is soluble in water.[1] Due to its chemical structure, which incorporates nitro and amino groups on an aromatic ring, this compound is classified as an energetic material and a flammable solid.[2][3] It is known to be explosive, particularly in its dry state, and can be ignited by heat, sparks, friction, or shock.[1] The thermal behavior of this compound is a critical consideration for its safe handling, storage, and application.

Thermal Stability and Decomposition Data

The thermal degradation of this compound is characterized by a rapid, exothermic decomposition at elevated temperatures. While specific kinetic parameters are not widely published, the onset of thermal decomposition and hazardous products have been documented.

Quantitative Thermal Decomposition Data

| Parameter | Value | Source |

| Thermal Decomposition Onset | > 210 °C | [1] |

| Ignition Temperature | 250 °C | [1] |

| Melting Point | 98.8 °C (with decomposition) | [4] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Sodium oxide (Na₂O) | [1][3] |

Note: this compound is highly explosive and may detonate under prolonged exposure to heat.[5][2]

Experimental Protocols for Thermal Analysis

The thermal degradation of this compound can be systematically investigated using various thermoanalytical techniques. The following protocols are based on established methodologies for the analysis of energetic materials.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the mass loss and heat flow associated with the thermal decomposition of this compound as a function of temperature.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.

Experimental Parameters:

| Parameter | Recommended Setting | Rationale |

| Sample Mass | 1 - 5 mg | Small sample sizes are crucial for safety when analyzing energetic materials. |

| Heating Rate (β) | 2, 5, 10, 20 °C/min | Multiple heating rates are used for non-isothermal kinetic analysis. |

| Temperature Range | Ambient to 400 °C | This range should encompass the decomposition temperature of this compound. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | An inert atmosphere prevents oxidative side reactions. |

| Flow Rate | 20 - 50 mL/min | A consistent flow rate ensures the efficient removal of gaseous decomposition products. |

| Crucible Type | Ceramic (e.g., Alumina) or vented aluminum | Ceramic crucibles are inert at high temperatures. Vented crucibles prevent pressure buildup. |

Procedure:

-

Instrument Calibration: Calibrate the TGA-DSC instrument for temperature and heat flow using certified reference materials.

-

Sample Preparation: Carefully weigh a small, representative sample of this compound into the crucible.

-

Experimental Run: Place the crucible in the instrument and purge with the inert gas. Initiate the temperature program with the desired heating rate.

-

Data Acquisition: Record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.

-

Data Analysis: Analyze the resulting curves to determine the onset of decomposition, peak decomposition temperature, and mass loss. For kinetic studies, repeat the experiment at different heating rates.

Non-Isothermal Kinetic Analysis

The activation energy (Ea) and pre-exponential factor (A) for the thermal decomposition of this compound can be estimated from TGA data obtained at multiple heating rates using model-free isoconversional methods such as the Kissinger, Flynn-Wall-Ozawa (FWO), or Friedman methods. These methods analyze the change in the decomposition peak temperature with the heating rate to determine the kinetic parameters.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Simplified Thermal Degradation Pathway

Caption: Potential thermal degradation pathway for this compound.

Safety Considerations

This compound is a hazardous substance that requires careful handling.[1]

-

Explosion Hazard: It is explosive when dry and can be initiated by heat, friction, or impact.[1]

-

Toxicity: It is harmful if inhaled, ingested, or in contact with skin.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Handling: All manipulations should be performed in a well-ventilated fume hood, and the use of small quantities is strongly advised.

Conclusion

The thermal degradation of this compound is a critical area of study for ensuring its safe handling and use. This guide has summarized the available quantitative data, provided detailed experimental protocols for its thermal analysis, and presented visual aids to understand the experimental workflow and potential decomposition pathway. Further research focusing on the non-isothermal kinetic analysis would provide a more complete understanding of its thermal decomposition behavior.

References

A Comprehensive Technical Guide to Quality Control in Sodium Picramate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential quality control parameters for the synthesis of Sodium Picramate (Sodium 2-amino-4,6-dinitrophenoxide). Ensuring the quality and consistency of this compound is paramount for its various applications, including as a dye intermediate and in certain regulated industries. This document outlines the key analytical procedures, acceptance criteria, and underlying principles necessary for robust quality assurance.

Introduction to this compound Synthesis and Quality

This compound is commercially synthesized through the partial reduction of Picric Acid (2,4,6-trinitrophenol). A common method involves the reaction of Picric Acid with a reducing agent such as sodium sulfide.[1][2][3] The quality of the final this compound product is highly dependent on the purity of the starting materials and the precise control of the reaction conditions. Impurities can arise from unreacted starting materials, by-products of the synthesis, or degradation. Therefore, a comprehensive quality control strategy is crucial.

Core Quality Control Parameters

The quality of this compound is assessed through a series of physical and chemical tests. The following tables summarize the key parameters, their typical acceptance criteria, and the analytical methods used for their determination.

Table 1: Physical and Chemical Specifications for this compound

| Parameter | Acceptance Criteria | Method of Analysis |

| Appearance | Moist Powder or Dark Red Needles/Crystalline Wet Paste | Visual Inspection |

| Color | Red to Brown | Visual Inspection |

| pH (1% Solution) | 7.0 - 9.0 | pH Meter |

Table 2: Assay and Purity Specifications for this compound

| Parameter | Acceptance Criteria | Method of Analysis |

| This compound (Amino Content) | 60 - 70% | Titration with Sodium Nitrite |

| This compound on Dry Basis (Amino Content) | Minimum 80% / ≥86% | Titration with Sodium Nitrite |

| Purity | ≥86% / ≥98% | Chromatographic Methods (e.g., HPLC) |

Table 3: Impurity and Residue Specifications for this compound

| Parameter | Acceptance Criteria | Method of Analysis |

| Moisture Content | 20 - 35% / 30 ± 5% | Loss on Drying (L.O.D.) |

| Picric Acid Content | Less than 0.5% | Thin Layer Chromatography (TLC) |

| Water Insoluble Matter | ≤0.1% | Gravimetric Method |

| Acid-Insoluble Substance | ≤0.05% | Gravimetric Method |

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are based on standard pharmacopeial and analytical chemistry principles.

Assay of this compound (Amino Content) by Nitrite Titration

This method is based on the diazotization reaction of the primary aromatic amino group in this compound with sodium nitrite in an acidic medium.

Principle: In a cold, acidic solution, the primary aromatic amine group of this compound reacts quantitatively with nitrous acid (formed in situ from sodium nitrite and a strong acid) to form a diazonium salt. The endpoint is detected when a slight excess of nitrous acid is present, which can be identified using an external indicator like starch-iodide paper or potentiometrically.[4]

Procedure:

-

Preparation of 0.1 M Sodium Nitrite Solution: Accurately weigh approximately 7.5 g of sodium nitrite and dissolve it in sufficient deionized water to produce 1000 mL in a volumetric flask.[4] Standardize this solution against a primary standard such as sulfanilamide.

-

Sample Preparation: Accurately weigh a quantity of this compound sample equivalent to its specified amino content. Transfer it to a beaker.

-

Titration:

-

Add 20 mL of concentrated hydrochloric acid and 50 mL of deionized water to the sample in the beaker. Stir until the sample is completely dissolved.

-

Cool the solution to below 15°C in an ice bath.

-

Titrate slowly with the standardized 0.1 M sodium nitrite solution. Keep the tip of the burette below the surface of the liquid.

-

Maintain the temperature below 15°C throughout the titration.

-

Determine the endpoint using either an external indicator or a potentiometric method.

-

External Indicator (Starch-Iodide Paper): Towards the end of the titration, after each addition of the titrant, dip a glass rod into the solution and streak it across a piece of starch-iodide paper. The endpoint is reached when a blue color is produced immediately, indicating the presence of excess nitrous acid.[4]

-

Potentiometric Endpoint: Use a suitable electrode system (e.g., platinum-calomel) to detect the endpoint. A sharp change in potential indicates the endpoint.

-

-

-

Calculation: Calculate the percentage of this compound (amino content) based on the volume of sodium nitrite solution consumed.

Determination of Picric Acid Impurity by Thin Layer Chromatography (TLC)

This method separates Picric Acid from this compound based on their differential adsorption on a stationary phase.

Principle: A solution of the this compound sample is spotted on a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a suitable mobile phase. Due to differences in polarity, Picric Acid and this compound will travel at different rates up the plate, resulting in their separation. The presence and amount of Picric Acid can be estimated by comparing the intensity of its spot with that of a standard.

Procedure:

-

Stationary Phase: Pre-coated TLC plates with silica gel 60 F254 are commonly used.

-

Mobile Phase: A suitable mobile phase for separating the polar Picric Acid from the more polar this compound salt would be a mixture of a moderately polar and a non-polar solvent. A potential system to start with is a mixture of Toluene:Ethyl Acetate:Formic Acid in a ratio of 5:4:1 (v/v/v) . The exact ratio may need to be optimized.

-

Sample and Standard Preparation:

-

Sample Solution: Prepare a solution of the this compound sample in a suitable solvent (e.g., a mixture of water and methanol).

-

Standard Solution: Prepare a solution of Picric Acid reference standard in the same solvent at a concentration corresponding to the specification limit (e.g., 0.5%).

-

-

Development:

-

Spot equal volumes of the sample and standard solutions onto the TLC plate.

-

Place the plate in a developing chamber saturated with the mobile phase.

-

Allow the solvent front to travel up the plate until it is about 1-2 cm from the top.

-

Remove the plate and mark the solvent front.

-

-

Visualization:

-

Dry the plate in a fume hood.

-

Visualize the spots under UV light at 254 nm. Picric Acid will appear as a dark spot.

-

The intensity of the Picric Acid spot in the sample chromatogram should not be greater than the intensity of the spot in the standard chromatogram.

-

Determination of Moisture Content by Loss on Drying (L.O.D.)

This gravimetric method determines the amount of volatile matter (primarily water) in the sample.

Procedure:

-

Accurately weigh a specified amount of the this compound sample into a pre-dried and tared weighing bottle.

-

Place the weighing bottle with the sample in a drying oven at a specified temperature (e.g., 105°C ± 2°C) for a specified period.

-

After drying, transfer the weighing bottle to a desiccator to cool to room temperature.

-

Weigh the bottle with the dried sample.

-

Calculate the percentage loss in weight, which represents the moisture content.

Determination of pH of a 1% Solution

This test measures the acidity or alkalinity of an aqueous solution of the sample.

Procedure:

-

Preparation of 1% Solution: Accurately weigh 1 g of the this compound sample and dissolve it in 100 mL of freshly boiled and cooled deionized water.

-

Calibration: Calibrate a pH meter using standard buffer solutions of known pH (e.g., pH 4.0, 7.0, and 10.0) according to the manufacturer's instructions.[5][6]

-

Measurement: Immerse the calibrated electrode in the 1% sample solution and record the pH reading once it has stabilized.[5][6]

Visualization of Workflows and Relationships

This compound Synthesis and Quality Control Workflow

The following diagram illustrates the general workflow from raw materials to the final quality-controlled this compound product.

Caption: A workflow diagram illustrating the synthesis and quality control process for this compound.

Logical Relationship of Quality Parameters

This diagram shows the logical connection between the synthesis inputs, the process, and the resulting quality attributes of the final product.

Caption: A diagram showing the logical relationships between synthesis inputs, process, and quality attributes.

References

The Coordination Chemistry of Sodium Picramate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium picramate, the sodium salt of picramic acid (2-amino-4,6-dinitrophenol), is a versatile compound with established applications in the dye and energetic materials industries.[1][2] While its properties as a salt are well-documented, its role as a ligand in coordination chemistry presents an area of growing interest. This technical guide provides an in-depth exploration of the coordination chemistry of the picramate anion, detailing its synthesis, structural characteristics, and interactions with various metal ions. This document summarizes key quantitative data, outlines detailed experimental protocols for the synthesis and characterization of its metal complexes, and provides visual representations of experimental workflows.

Introduction to this compound in Coordination Chemistry

This compound (C₆H₄N₃NaO₅) is a dark red crystalline substance that dissociates in solution to yield the picramate anion.[2][3] This anion, derived from picramic acid, possesses multiple potential coordination sites, making it an intriguing ligand for the formation of metal complexes. The functionality of this compound in coordination chemistry is rooted in its chemical structure, which features a phenolate oxygen, an amino group, and two nitro groups attached to a benzene ring.[4] These groups can act as Lewis bases, donating electron pairs to a central metal ion to form coordination complexes. The study of these complexes is crucial for understanding their potential applications in catalysis, materials science, and potentially, in the development of novel therapeutic agents.

Synthesis and Structural Properties of this compound

This compound is typically synthesized from picric acid. One common method involves the partial reduction of picric acid using a reducing agent such as sodium sulfide.[5]

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₄N₃NaO₅[6] |

| Molecular Weight | 221.10 g/mol [6] |

| Appearance | Dark red crystalline powder[2] |

| Melting Point | 98.8 °C (Decomposition)[6] |

| Boiling Point | 386.3 °C at 760 mmHg[6] |

| Flash Point | 187.5 °C[6] |

Coordination Behavior of the Picramate Anion

The picramate anion can coordinate to metal ions in several ways, primarily through the phenolate oxygen and the amino group, acting as a bidentate chelating ligand. The nitro groups can also participate in coordination, leading to various coordination modes and geometries of the resulting metal complexes.

Metal Complexes of Picramic Acid

Research has demonstrated the formation of complexes between picramic acid and various transition metals, including copper(II), mercury(II), and uranyl(II).[6] In these complexes, the picramate anion typically coordinates to the metal center, influencing the overall structure and properties of the compound.

A study on a cobalt(II) complex containing picrate as a counter-anion revealed a hexa-coordinated cobalt center with a distorted octahedral geometry, where the picrate anion coordinates through its phenoxy oxygen and one of the nitro group oxygens.[1] This demonstrates the versatility of the picramate/picrate ligand in forming stable coordination spheres.

Quantitative Data on Metal Picramate Complexes

While comprehensive data on a wide range of metal picramate complexes is still an emerging area of research, some quantitative information has been reported.

Table 1: Selected Bond Lengths in a Cobalt(II) Picrate Complex [1]

| Bond | Bond Length (Å) |

| Co-O(phenoxy) | 2.110 - 2.459 |

| Co-O(nitro) | 2.149 - 2.335 |

Note: Data is for a [Co(Pic)₂(CH₃OH)₂] unit where Pic = picrate.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of metal picramate complexes, adapted from established procedures for coordination compounds.

General Synthesis of a Transition Metal Picramate Complex

Materials:

-

This compound (or Picramic Acid)

-

A soluble salt of the desired transition metal (e.g., chloride, nitrate, or acetate salt)

-

Ethanol or Methanol

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of this compound in a minimal amount of a suitable solvent, such as an ethanol/water mixture.

-

In a separate flask, dissolve a stoichiometric amount of the transition metal salt in the same solvent.

-

Slowly add the metal salt solution to the this compound solution while stirring continuously.

-

The reaction mixture is then refluxed for a period of 2-4 hours to ensure the completion of the reaction.

-

After reflux, the solution is allowed to cool to room temperature, and the resulting precipitate (the metal picramate complex) is collected by filtration.

-

The collected solid is washed with the solvent to remove any unreacted starting materials and then dried in a desiccator over a suitable drying agent.

Characterization Techniques

-

Infrared (IR) Spectroscopy: To identify the coordination sites of the picramate ligand, IR spectra of the free ligand and the metal complexes are recorded. Shifts in the vibrational frequencies of the -OH, -NH₂, and -NO₂ groups upon complexation provide evidence of coordination.

-

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra of the complexes are recorded in a suitable solvent to study the d-d electronic transitions of the metal ion and any charge transfer bands. These spectra provide information about the geometry of the coordination sphere.

-

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of the metal complexes, including bond lengths, bond angles, and the coordination geometry around the metal center.

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are used to study the thermal stability of the complexes and to identify the decomposition patterns. TGA measures the change in mass as a function of temperature, while DTA detects exothermic or endothermic transitions.

Potential Applications in Drug Development

While the primary applications of this compound have been in other fields, the study of its metal complexes opens avenues for potential applications in drug development. The biological activity of coordination complexes is an active area of research, with many metal-based compounds showing promise as antimicrobial and anticancer agents.[4][7][8] The ability of the picramate ligand to form stable complexes with various metal ions suggests that its metal derivatives could be investigated for their biological activities. Further research is needed to explore the cytotoxicity, antimicrobial efficacy, and potential therapeutic applications of these novel compounds.

Visualizing Experimental and Logical Workflows

Diagram 1: Synthesis and Characterization Workflow

Caption: A generalized workflow for the synthesis and characterization of metal picramate complexes.

Conclusion

The coordination chemistry of this compound offers a rich field for scientific inquiry. The picramate anion's ability to act as a versatile ligand allows for the synthesis of a wide array of metal complexes with diverse structures and potential properties. While much of the existing research has focused on the energetic applications of metal picramates, their systematic study from a coordination chemistry perspective is warranted. This guide provides a foundational understanding for researchers and professionals interested in exploring the synthesis, characterization, and potential applications of these intriguing compounds, particularly in the realm of materials science and drug discovery. Further investigation into the quantitative aspects of complex formation and the biological activities of these complexes will undoubtedly unveil new and exciting opportunities.

References

- 1. mdpi.com [mdpi.com]

- 2. ethz.ch [ethz.ch]

- 3. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Structural Characterization of Zinc(II)/Cobalt(II) Complexes of Chiral N-(Anthracen-9-yl)methyl-N,N-bis(2-picolyl)amine and Evaluation of DNA Photocleavage Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. allresearchjournal.com [allresearchjournal.com]

- 7. Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Sodium Picramate: A Versatile Reagent in Organic Synthesis - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium picramate (sodium 2-amino-4,6-dinitrophenoxide), the sodium salt of picramic acid, is a specialized chemical compound with a rich history in industrial and laboratory settings. Its molecular structure, featuring a nitro-substituted aromatic ring and an amino group, imparts both stability and controlled reactivity, making it a valuable intermediate and reagent in organic synthesis. While it is widely recognized for its role in the manufacture of dyes and pigments, particularly for hair colorants, its applications extend to the synthesis of energetic materials and as a building block for more complex organic molecules.[1][2] This document provides an overview of its applications, key reactions, and detailed protocols for its use in a research and development context.

Physicochemical Properties and Safety Information